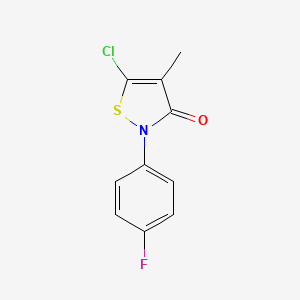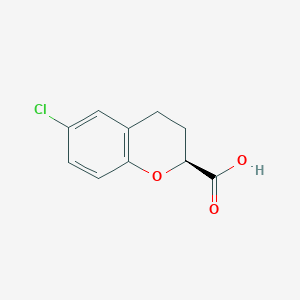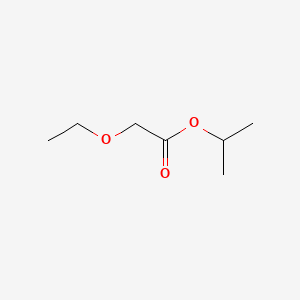
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is a chemical compound that belongs to the isothiazolone family. This compound is known for its antimicrobial properties and is often used in various industrial applications to prevent the growth of bacteria and fungi.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur and methylating agents under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Industry: Used in the formulation of preservatives for paints, coatings, and personal care products.
Mécanisme D'action
The antimicrobial activity of 5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is primarily due to its ability to disrupt the cell membrane of microorganisms. It targets the thiol groups in proteins and enzymes, leading to the inactivation of essential cellular functions and ultimately causing cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: A closely related compound often used in combination with 2-Methyl-4-isothiazolin-3-one for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial efficacy and stability compared to other isothiazolones.
Propriétés
Formule moléculaire |
C10H7ClFNOS |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
5-chloro-2-(4-fluorophenyl)-4-methyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClFNOS/c1-6-9(11)15-13(10(6)14)8-4-2-7(12)3-5-8/h2-5H,1H3 |
Clé InChI |
RTSDGVPDZNJNJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SN(C1=O)C2=CC=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)


![(2S)-1-[(3R)-3-[[(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]-4-hydroxy-2-methylbutan-2-yl]pyrrolidine-2-carboxylic acid](/img/structure/B15235224.png)
![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)




![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)
